molecular formula C9H9BrO2 B3156167 (3-Bromophenyl)methyl acetate CAS No. 82101-11-9

(3-Bromophenyl)methyl acetate

Cat. No. B3156167
CAS RN: 82101-11-9
M. Wt: 229.07 g/mol
InChI Key: LKRBJGQCGJSSSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various methods, including palladium-catalyzed homocoupling reactions . For instance, it can be synthesized by coupling methyl α-bromophenylacetate with 3,5-dimethyl phenyl boronic acid .

Scientific Research Applications

Indole Derivatives Synthesis

Indole derivatives play a crucial role in drug discovery. By incorporating the (3-bromophenyl)methyl group into indole scaffolds, scientists can modulate biological activity. For instance, indole-3-acetic acid, a plant hormone, is derived from indole. Researchers explore novel derivatives for potential therapeutic applications .

Mechanism of Action

Target of Action

(3-Bromophenyl)methyl acetate is primarily used as a reagent in chemical reactions rather than having a specific biological target . It is often used in the synthesis of other compounds, such as flurbiprofen, which then interact with biological targets like cyclooxygenase (COX) enzymes.

Mode of Action

As a reagent, (3-Bromophenyl)methyl acetate’s mode of action is through its participation in chemical reactions. For example, it can be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the compound can act as an organoboron reagent, participating in transmetalation with palladium (II) complexes .

Biochemical Pathways

For instance, it can be used as a starting material for the synthesis of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting COX enzymes. This inhibition results in decreased production of prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

The properties of the compound, such as its molecular weight and structure , can influence its absorption, distribution, metabolism, and excretion (ADME) when used in the synthesis of other compounds.

Result of Action

The primary result of (3-Bromophenyl)methyl acetate’s action is the formation of new compounds through chemical reactions . For example, it can be used in the synthesis of flurbiprofen, which has anti-inflammatory effects.

Action Environment

The action of (3-Bromophenyl)methyl acetate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s stability and its efficacy in chemical reactions .

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(3-bromophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRBJGQCGJSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289314
Record name Benzenemethanol, 3-bromo-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)methyl acetate

CAS RN

82101-11-9
Record name Benzenemethanol, 3-bromo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82101-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-bromo-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a solution of 321 g. of 3-bromo benzaldehyde, 220 cm3 of 30% formaldehyde and 600 cm3. of methanol one-third of the solution of 300 g. of potassium hydroxide in 300 cm3. of water are dropped at 50° C. while stirring then the reaction mixture is stirred at this temperature for 1 hour. The temperature is raised to 60° C. and at this temperature the second third part of the base solution are dropped into the reaction mixture. After stirring the reaction mixture 1 hour at 60° C. the temperature is rised to 70° C. and at this temperature the last part of the base solution is dropped into the reaction mixture. The reaction mixture is stirred 1 hour at 70° C. then cooled to ambient temperature. The pH-value of the reaction mixture is adjusted with concentrated hydrochloric acid solution between 7.5 to 8 while maintaining the temperature at 40° C. From this reaction mixture 500 cm3. of methanol is distilled off, 500 cm3. of water are added to the residue then extracted twice with 150 cm3 of 1,2-dichloro ethane. From the united organic phase the water is removed by azeotropic distillation then 200 cm3. of acetic acid anhydride are dropped into the dichloro ethane solution while boiling and stirring. After boiling for 6 hours the reaction mixture is cooled, washed with 500 cm3. of water and 500 cm3. of 10% sodium hydrogen carbonate solution then evaporated. The residue is distilled in vacuo. 287.2 g. of 3-bromobenzyl acetate are obtained. Boiling point 123°-125° C./1200 Pa, nD24 : 1.5406, yield 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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